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Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzoic
acid (CAS No. 61040-81-1), a polysubstituted aromatic carboxylic acid of significant interest in
synthetic and medicinal chemistry. This document delineates its chemical and physical
properties, provides detailed spectroscopic data for characterization, explores its synthesis and
chemical reactivity, and discusses its current and potential applications, particularly in
pharmaceutical development and material science. The guide is intended for researchers,
chemists, and drug development professionals who require a deep technical understanding of
this versatile chemical building block.

Introduction and Molecular Overview

3,5-Dimethoxy-4-methylbenzoic acid, also known by its synonym 3,5-Dimethoxy-p-toluic
acid, is a unique aromatic compound characterized by a benzoic acid core functionalized with
two methoxy groups and one methyl group.[1] This specific substitution pattern imparts a
distinct set of electronic and steric properties, influencing its reactivity and making it a valuable
intermediate in the synthesis of more complex molecular architectures.[2] Its structure is closely
related to naturally occurring phenolic compounds like syringic acid, and its derivatives are
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actively being explored for various biological activities.[3][4] This guide serves as a central
repository of technical information to facilitate its effective use in research and development.

Molecular Structure:

Caption: 2D Structure of 3,5-Dimethoxy-4-methylbenzoic acid.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical
intermediate. This section consolidates the key physical properties and expected spectroscopic
signatures for 3,5-Dimethoxy-4-methylbenzoic acid.

Physical and Chemical Properties

The compound is typically supplied as a white to off-white crystalline solid and exhibits
solubility in liquid ammonia.[5] Its key properties are summarized below.

Property Value Reference(s)
CAS Number 61040-81-1 [1]
Molecular Formula C10H1204 [1]
Molecular Weight 196.20 g/mol [1]
Appearance White to off-white solid

Melting Point 210-216 °C [6]
Boiling Point 347.7 £ 37.0 °C (Predicted) [6]
Density 1.180 + 0.06 g/cm? (Predicted) [6]
pKa 4.13 £ 0.10 (Predicted)

Storage Sealed in dry, Room 6]

Temperature

Spectroscopic Data for Structural Elucidation
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Spectroscopic analysis is essential for confirming the identity and purity of the compound.

While full spectra are proprietary to suppliers, the expected data based on its structure are

detailed below.[7]

Technique

Expected Signature

1H NMR

~2.2 ppm (s, 3H): Methyl protons (-CHs). ~3.8
ppm (s, 6H): Protons of two equivalent methoxy
groups (-OCHs). ~7.2 ppm (s, 2H): Two
equivalent aromatic protons. ~12.5 ppm (br s,
1H): Carboxylic acid proton (-COOH).

13C NMR

~16 ppm: Methyl carbon. ~56 ppm: Methoxy
carbons. ~107 ppm: Aromatic CH carbons.
~130-140 ppm: Quaternary aromatic carbons.
~160 ppm: Aromatic carbons attached to
methoxy groups. ~170 ppm: Carboxylic acid

carbonyl carbon.

IR (Infrared)

2500-3300 cm~! (broad): O-H stretch of
carboxylic acid. ~1680-1710 cm~1 (strong): C=0
stretch of carboxylic acid. ~1600, ~1460 cm~1:
C=C stretches of the aromatic ring. ~1200-1300
cm~1 & ~1050-1150 cm~1: C-O stretches of

ether and carboxylic acid.

MS (Mass Spec.)

m/z 196 (M™*): Molecular ion peak. m/z 181: [M-
CHs]* m/z 151: [M-COOH]*

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 3,5-Dimethoxy-4-methylbenzoic acid is crucial

for its application in multi-step synthetic campaigns.

Synthetic Pathways

While a specific, published kilogram-scale synthesis is not readily available in the public

domain, a logical retrosynthetic analysis points to plausible routes starting from commercially

available materials like p-toluic acid or 3-hydroxy-4-methylbenzoic acid. A representative
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conceptual workflow is outlined below. The key transformation involves the introduction of the
methoxy groups onto the aromatic ring, a process that requires careful consideration of
directing group effects.

p-Toluic Acid Step 1 Bromination 3,5-Dibromo-4- Step 2 Nucleophilic Substitution n?e?thlt!)T;itzhg?/Aéd
(Starting Material) (e.g., Brz, FeBrs) methylbenzoic Acid (e.g., NaOMe, Cu catalyst) (Taré/el Molecule)

Click to download full resolution via product page

Caption: Conceptual synthetic workflow for 3,5-Dimethoxy-4-methylbenzoic acid.

Core Reactivity

The chemical behavior of 3,5-Dimethoxy-4-methylbenzoic acid is governed by its three
functional groups: the carboxylic acid, the methoxy groups, and the methyl group on the
aromatic ring.

o Carboxylic Acid Group: This group undergoes typical reactions such as esterification (with
alcohols in the presence of an acid catalyst) and amidation (with amines, often via an
activated acyl chloride or with coupling agents) to generate a wide array of derivatives.[3][4]

o Aromatic Ring (Electrophilic Aromatic Substitution): The reactivity of the ring is strongly
influenced by the substituents. The two methoxy groups are powerful activating, ortho, para-
directing groups, while the methyl group is a weaker activating, ortho, para-director.
Conversely, the carboxylic acid is a deactivating, meta-directing group. The net effect is a
highly activated ring system. Electrophilic attack is strongly directed to the positions ortho to
the methoxy groups (C2 and C6), which are the only unsubstituted positions on the ring. This
predictable regioselectivity is a valuable attribute for synthetic planning.

e Birch Reduction: The compound is known to undergo reduction with sodium in ethanol. This
reaction, a Birch reduction, selectively reduces the aromatic ring to yield 1,4-dihydro-3,5-
dimethoxy-k-methylbenzoic acid, providing access to non-aromatic scaffolds.[5]

Applications in Research and Development
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The unique structure of 3,5-Dimethoxy-4-methylbenzoic acid makes it a strategic building
block in several high-value research areas.

Pharmaceutical Development and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of diverse pharmaceutical
agents.[2] Its utility is particularly noted in the development of anti-inflammatory and analgesic
drugs.[2]

» Scaffold for Bioactive Molecules: The molecule's framework is an excellent starting point for
creating derivatives with specific biological activities. By modifying the carboxylic acid group
or the aromatic ring, chemists can fine-tune properties like solubility, lipophilicity, and target
binding.

o Syringic Acid Analogue: It is a close structural analogue of syringic acid (4-hydroxy-3,5-
dimethoxybenzoic acid), a natural product with known antioxidant, anti-inflammatory, and
anticancer properties.[3][8] Research into syringic acid derivatives as potent xanthine
oxidase inhibitors for treating gout and hyperuricemia highlights the therapeutic potential of
this chemical class.[3][4][9] 3,5-Dimethoxy-4-methylbenzoic acid provides a scaffold to
create non-phenolic analogues, which can offer advantages in terms of metabolic stability
and pharmacokinetic profiles.

Organic Synthesis and Material Science

Beyond pharmaceuticals, the compound is a valuable tool for synthetic chemists and material
scientists.

o Complex Molecule Synthesis: It is employed in organic chemistry to construct more complex
molecules where a substituted aromatic core is required.[2]

o Polymer and Coating Formulation: In material science, it can be incorporated into polymers
and coatings. The rigid aromatic structure can enhance thermal stability, while the functional
groups provide sites for cross-linking or further modification, potentially improving the
mechanical properties of the final material.[2][10]

» Specialty Chemicals: It is also used in the formulation of specialty chemicals and
agrochemicals, where its properties can contribute to improved product stability and efficacy.
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[2]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3,5-Dimethoxy-4-methylbenzoic acid presents several hazards.[1]

Hazard Class GHS Statement

Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage/Irritation H319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation
Acute Toxicity (Oral) H302: Harmful if swallowed

Recommended Handling and Storage

o Personal Protective Equipment (PPE): Always use appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat. A dust mask or respirator should be used
when handling the powder.

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust. Avoid contact with skin, eyes, and clothing.

e Storage: The compound should be stored in a tightly sealed container in a dry, cool, and
well-ventilated place.[6]

Conclusion

3,5-Dimethoxy-4-methylbenzoic acid (CAS 61040-81-1) is more than a simple aromatic acid;
it is a highly functionalized and versatile building block with significant potential. Its predictable
reactivity, driven by the unique interplay of its substituent groups, makes it a valuable tool for
synthetic chemists. Its primary role as an intermediate in the development of pharmaceuticals,
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particularly anti-inflammatory agents and analogues of bioactive natural products, underscores
its importance to the drug discovery pipeline. Furthermore, its emerging applications in material
science and specialty chemicals highlight its broad utility. This guide provides the core technical
knowledge base required for scientists and researchers to effectively and safely leverage the
synthetic potential of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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